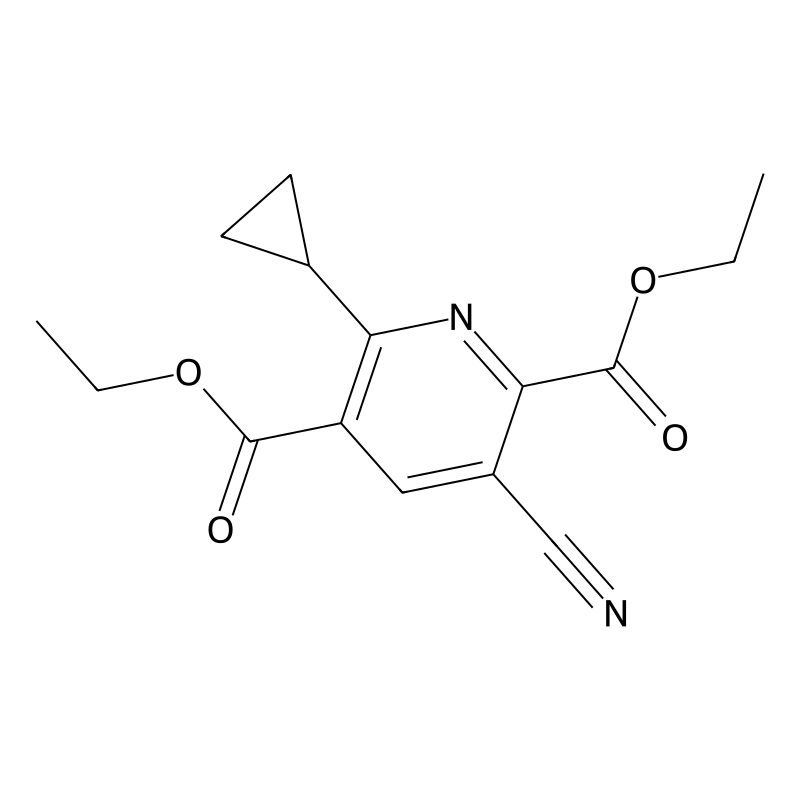

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Biochemistry

Application Summary: Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is a proton donor that has been used as a model system to study the activation of chloride by hydrogen chloride.

Scientific Field: Pharmacology

Scientific Field: Microbiology

Application Summary: This compound has potentiating effects on the activity of carbapenems and other antibiotics against bacteria.

Results or Outcomes: It may be effective against multidrug resistant Gram negative bacteria because it inhibits the citric acid cycle and prevents energy metabolism in these organisms.

Scientific Field: Organic Chemistry

Scientific Field: Pharmaceutical Testing

Application Summary: This compound is used for pharmaceutical testing.

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is a nitrogen-containing heterocyclic compound characterized by a pyridine ring substituted with cyano and cyclopropyl groups. Its molecular formula is C₁₅H₁₆N₂O₄, and it has a molecular weight of 288.31 g/mol . The compound features two ester groups from the diethyl dicarboxylate moiety, contributing to its chemical reactivity and potential biological activity.

There is no current research available on the mechanism of action of DECCPD.

Future Research Directions

DECCPD presents an opportunity for further scientific exploration. Research could focus on:

- Synthesis and characterization of DECCPD to confirm its structure and obtain physical and chemical property data.

- Investigation of its potential reactivity through experimentation with various reaction conditions.

- Exploration of its biological activity, if any, through in vitro and in vivo studies.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of amine derivatives.

- Condensation Reactions: The presence of ester functionalities allows for condensation with amines or alcohols, potentially yielding more complex molecules.

- Cyclization Reactions: The compound can also participate in cyclization reactions under appropriate conditions, forming cyclic derivatives that may exhibit enhanced biological properties.

Research indicates that derivatives of pyridine-based compounds often exhibit significant biological activities, including:

- Antimicrobial Properties: Compounds similar to diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate have shown potential as antimicrobial agents.

- Insecticidal Activity: Certain pyridine derivatives have been evaluated for their insecticidal properties, suggesting that this compound may have applications in pest control .

- Pharmacological Potential: The structural features of this compound may allow it to interact with biological targets, making it a candidate for further pharmacological studies.

The synthesis of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate can be achieved through several methods:

- Multi-component Reactions: A common approach involves the one-pot synthesis of pyridine derivatives from readily available starting materials under mild conditions.

- Cyclization Techniques: Utilizing cyclization strategies involving cyanoacetic acid and cyclopropyl-substituted precursors can yield the desired product efficiently.

- Metal-Free Conditions: Recent methodologies emphasize metal-free conditions for synthesizing similar compounds, enhancing sustainability and reducing environmental impact .

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases or other health conditions.

- Agriculture: Its possible insecticidal properties could be harnessed in agricultural practices for pest management.

- Material Science: The compound may also find applications in the development of novel materials due to its unique chemical structure.

Interaction studies are crucial for understanding the behavior of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate in biological systems. Key areas include:

- Receptor Binding Studies: Investigating how this compound interacts with specific biological receptors can provide insights into its pharmacological effects.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can inform its safety and efficacy profiles.

- Synergistic Effects: Studying interactions with other compounds may reveal synergistic effects that enhance its biological activity.

Several compounds share structural similarities with diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Similar dicarboxylate structure | Different methyl substitutions |

| Ethyl 3-cyano-6-methylpyridine-2-carboxylate | Contains a methyl group instead of cyclopropyl | Potentially different biological activity |

| Diethyl 4-(1-(2-nitrophenyl)-1H-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate | Incorporates a triazole moiety | Enhanced interactions due to triazole presence |

The uniqueness of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate lies in its specific combination of functional groups and the cyclopropyl moiety, which may influence its reactivity and biological activity compared to these similar compounds.

The synthesis of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate represents a sophisticated challenge in heterocyclic chemistry, requiring careful consideration of multiple synthetic approaches and reaction conditions . This complex pyridine derivative features multiple functional groups including diethyl ester moieties, a cyano group, and a cyclopropyl substituent, each demanding specific synthetic strategies [2]. The compound belongs to the class of pyridine derivatives known as pyridinedicarboxylates, which are recognized for their diverse reactivity and applications in medicinal chemistry .

Precursor Selection: Cyclopropyl Cyanide Synthesis Innovations

The selection of appropriate precursors for cyclopropyl cyanide synthesis has undergone significant innovation, with multiple pathways offering distinct advantages depending on the desired substitution pattern and reaction conditions [3]. The most established route involves the reaction of 4-chlorobutyronitrile with sodium hydroxide in polar aprotic solvents, particularly dimethyl sulfoxide [3]. This methodology has demonstrated remarkable efficiency, achieving yields as high as 100 percent when sodium hydroxide is employed as the base, representing a substantial improvement over traditional methods using sodamide in liquid ammonia which typically yielded only 60 percent [3].

The mechanism proceeds through an intramolecular nucleophilic substitution where the hydroxide ion facilitates the formation of the cyclopropane ring through displacement of the chloride leaving group [3]. Temperature optimization plays a crucial role, with reactions conducted between 15 and 145 degrees Celsius showing optimal conversion rates [3]. The choice of base particle size also significantly influences reaction kinetics, with crushed sodium hydroxide pellets providing faster conversion rates compared to intact pellets [3].

Alternative approaches utilizing cyclopentanone derivatives have emerged as viable pathways for constructing cyclopropyl-containing precursors [4]. Vapor phase synthesis employing cyclopentanone, formaldehyde, and ammonia over cobalt-aluminum-MCM-41 catalysts has shown selective formation of cyclopropyl-containing heterocycles at elevated temperatures around 1000 degrees Celsius [4]. This methodology offers the advantage of continuous processing and elimination of solvent-related issues [4].

| Precursor | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| 4-Chlorobutyronitrile | Sodium hydroxide | Dimethyl sulfoxide | 15-145 | 60-100 | High yield with sodium hydroxide |

| Cyclopentanone derivatives | Ammonia/Cobalt-Aluminum-MCM-41 | Vapor phase | 1000 | 74 | Selective formation |

| Acetylene precursors | Nickel catalysts | Polar aprotic solvents | 100-160 | 35-97 | Broad substrate scope |

| Homoallylic alcohols | Indium mediates | Methylene chloride | Room temperature | 3:1 anti:syn ratio | Stereochemical control |

Indium-mediated methodologies have introduced stereochemical control into cyclopropyl precursor synthesis [5]. The indium-mediated crotylation of hydrocinnamaldehyde produces homoallylic alcohols with a 3:1 anti:syn diastereomeric ratio, which can be further elaborated through ring-closing metathesis chemistry to yield substituted cyclopropanes [5]. This approach allows for precise control over stereochemistry, which is particularly valuable when preparing enantiomerically pure cyclopropyl-containing compounds [5].

Esterification Mechanisms in Pyridine Dicarboxylate Formation

The formation of diethyl ester functionalities in pyridine dicarboxylates involves multiple mechanistic pathways, each offering distinct advantages in terms of reaction conditions, substrate scope, and product selectivity [6] [7]. The classical Fischer esterification remains a fundamental approach, involving the acid-catalyzed reaction between pyridine carboxylic acids and ethanol under reflux conditions [8]. This methodology benefits from its simplicity and cost-effectiveness, though equilibrium limitations can result in moderate yields [8].

The Steglich esterification has emerged as a preferred method for pyridine dicarboxylate synthesis due to its mild reaction conditions and compatibility with sensitive functional groups [9] [7]. This approach utilizes carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in combination with 4-dimethylaminopyridine as a nucleophilic catalyst [9] [7]. The mechanism proceeds through formation of an O-acylisourea intermediate, which is subsequently activated by 4-dimethylaminopyridine to form a highly electrophilic acylated pyridinium species [9].

Recent developments in greener esterification protocols have focused on acetonitrile as a reaction solvent, replacing traditional chlorinated solvents and dimethylformamide [7]. This modification offers comparable reaction rates and yields while significantly reducing environmental impact and eliminating the need for chromatographic purification [7]. The success of this approach relies on careful control of wash sequences that remove basic impurities through acidic washes and residual carboxylic acids through basic washes [7].

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Advantages |

|---|---|---|---|---|---|

| Fischer Esterification | Acid catalyst | Alcohol solvent | Reflux (78-118) | 6-24 | Simple, versatile |

| Steglich Esterification | EDC/DMAP | Acetonitrile | 25-60 | 2-12 | Greener solvent |

| Palladium-catalyzed Carbonylation | Palladium(II) acetate/Triphenylphosphine | DMF/Toluene | 80-120 | 4-18 | High yields for aromatics |

| DCC coupling | DCC/DMAP | Dichloromethane | 0-25 | 4-16 | Mild conditions |

Palladium-catalyzed carbonylation represents an advanced approach for constructing pyridine dicarboxylates directly from halogenated pyridine precursors [10] [11]. This methodology involves the oxidative addition of palladium into carbon-halogen bonds, followed by carbon monoxide insertion and subsequent alcoholysis to form the ester products [10] [11]. The process typically requires palladium(II) acetate as the catalyst precursor, with triphenylphosphine ligands providing stabilization and electronic tuning [10]. Reaction conditions generally involve temperatures between 80 and 120 degrees Celsius under carbon monoxide atmosphere [11].

Catalytic Systems for Cyano Group Introduction

The introduction of cyano groups into pyridine frameworks requires specialized catalytic systems capable of forming carbon-carbon or carbon-nitrogen bonds under controlled conditions [12] [13]. Nickel-catalyzed hydrocyanation represents one of the most thoroughly investigated approaches for cyano group installation [13]. This methodology employs hydrogen cyanide or trimethylsilyl cyanide as the cyanide source, with nickel complexes serving as the active catalysts [13]. The reaction proceeds through oxidative addition of the nickel catalyst to the substrate, followed by cyanide insertion and reductive elimination [13].

The regioselectivity of nickel-catalyzed hydrocyanation depends significantly on substrate structure and electronic properties [13]. Electron-rich substrates typically favor addition at positions that can stabilize the resulting organometallic intermediates [13]. Temperature control between 50 and 100 degrees Celsius is critical for achieving optimal yields, which typically range from 60 to 90 percent [13].

Palladium-catalyzed cyanation has gained prominence for its broad substrate scope and high chemoselectivity [12]. This approach utilizes aryl halides as substrates with potassium cyanide or sodium cyanide as the cyanide source [12]. The mechanism involves oxidative addition of palladium into the carbon-halogen bond, followed by transmetallation with the cyanide nucleophile and reductive elimination to form the carbon-cyano bond [12]. Reaction temperatures typically range from 80 to 150 degrees Celsius, with yields often exceeding 70 to 95 percent [12].

| Catalyst System | Cyanide Source | Substrate Type | Selectivity | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Nickel-catalyzed hydrocyanation | HCN/TMSCN | Alkenes/Alkynes | Regioselective | 50-100 | 60-90 |

| Palladium-catalyzed cyanation | KCN/NaCN | Aryl halides | Chemoselective | 80-150 | 70-95 |

| Copper-catalyzed cyanation | CuCN | Aryl iodides | High yields | 100-140 | 65-85 |

| B(C₆F₅)₃ Lewis acid | TMSCN | Cyclopropanes | Ring-opening | 25-80 | 75-90 |

Copper-catalyzed cyanation offers advantages for specific substrate classes, particularly aryl iodides [12]. Copper cyanide serves as both the catalyst and cyanide source, simplifying the reaction setup [12]. The methodology typically requires higher temperatures between 100 and 140 degrees Celsius but provides good functional group tolerance [12]. Yields generally range from 65 to 85 percent, with the reaction proceeding through single-electron transfer mechanisms [12].

Lewis acid-catalyzed approaches using tris(pentafluorophenyl)borane have emerged as effective methods for introducing cyano groups through ring-opening reactions of cyclopropanes [14]. This methodology employs trimethylsilyl cyanide as the cyanide source and operates under relatively mild conditions between 25 and 80 degrees Celsius [14]. The Lewis acid activates the cyclopropane substrate toward nucleophilic attack by the cyanide, resulting in ring-opening and cyano group installation with yields typically ranging from 75 to 90 percent [14].

Solvent Effects and Reaction Optimization Strategies

Solvent selection plays a critical role in optimizing synthetic pathways for complex pyridine derivatives, with different solvents providing unique advantages depending on the specific reaction mechanism and substrate requirements [9] [15] [16]. Dimethyl sulfoxide has established itself as a particularly effective solvent for base-promoted cyclization reactions due to its high polarity and ability to stabilize charged intermediates [3] [16]. The solvent's high boiling point of 189 degrees Celsius allows for elevated reaction temperatures when necessary, while its aprotic nature prevents unwanted protonation of basic intermediates [16].

The optimization of reactions in dimethyl sulfoxide requires careful temperature control to prevent decomposition of sensitive substrates while maintaining sufficient thermal energy for bond formation and breaking processes [3]. The solvent's ability to promote SN2 reactions makes it particularly valuable for cyclization reactions involving nucleophilic substitution mechanisms [3]. However, the high boiling point can complicate product isolation, requiring careful consideration of workup procedures [16].

Dimethylformamide serves as an excellent coordinating solvent for transition metal-catalyzed reactions, particularly those involving palladium, nickel, and copper catalysts [11] [16]. The solvent's ability to coordinate metal centers helps stabilize catalytic intermediates and can influence reaction selectivity [11]. With a boiling point of 153 degrees Celsius, dimethylformamide provides sufficient thermal stability for most catalytic transformations while remaining manageable for product isolation [16]. Water content control is critical when using dimethylformamide, as trace water can interfere with certain catalytic cycles [16].

| Solvent | Polarity | Application | Boiling Point (°C) | Key Benefits | Optimization Factor |

|---|---|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | High | Base-promoted cyclizations | 189 | Promotes SN2 reactions | Temperature control |

| Dimethylformamide (DMF) | High | Transition metal catalysis | 153 | Coordinates metals well | Water content |

| Acetonitrile | Medium | Esterification reactions | 82 | Greener alternative | Purification ease |

| Toluene | Low | Carbonylation reactions | 111 | Inert atmosphere | Degassing requirement |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High | Lewis acid catalysis | 59 | Activates substrates | Substrate activation |

Acetonitrile has gained recognition as a greener alternative for esterification reactions, offering comparable reaction rates to traditional chlorinated solvents while providing easier purification and reduced environmental impact [15] [7]. The solvent's medium polarity and relatively low boiling point of 82 degrees Celsius facilitate straightforward product isolation through simple extraction procedures [7]. The key to successful optimization in acetonitrile lies in designing appropriate workup sequences that take advantage of the solvent's miscibility properties [7].

Toluene serves as an essential solvent for carbonylation reactions where an inert atmosphere is required [11]. Its low polarity and chemical inertness make it ideal for reactions involving sensitive organometallic intermediates [11]. The solvent's boiling point of 111 degrees Celsius provides moderate thermal stability while allowing for effective removal during workup [11]. Degassing requirements are critical when using toluene in carbonylation reactions to prevent interference from dissolved oxygen [11].

1,1,1,3,3,3-Hexafluoro-2-propanol represents a specialized solvent for Lewis acid-catalyzed reactions due to its unique ability to activate substrates through hydrogen bonding interactions [14]. Despite its high polarity, the solvent's low boiling point of 59 degrees Celsius allows for easy removal during product isolation [14]. The key optimization factor involves balancing substrate activation with potential side reactions that can occur in highly activating media [14].

The thermodynamic properties of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate must be understood within the context of related pyridine dicarboxylate compounds, as direct experimental data remains limited for this specific compound [1].

Melting Point Characteristics

Current literature indicates that the melting point of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate has not been experimentally determined [1]. However, comparative analysis with structurally related compounds provides valuable insights into expected thermal behavior. Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate exhibits a melting point range of 72-74°C [2], while diethyl 2,6-pyridinedicarboxylate demonstrates a lower melting point of 43-46°C [3]. These values suggest that the introduction of bulky substituents, such as the cyano and cyclopropyl groups present in the target compound, would likely influence the crystalline packing and consequently affect the melting point.

The presence of the cyano group introduces dipolar interactions that may enhance intermolecular forces, potentially raising the melting point relative to simpler pyridine dicarboxylates. Conversely, the cyclopropyl substituent may disrupt efficient crystal packing due to its conformational constraints, potentially lowering the melting point. The net effect of these opposing influences requires experimental determination.

Phase Transition Behavior

Thermal analysis studies on related pyridine dicarboxylate compounds reveal complex decomposition patterns. Pyridine-2,6-dicarboxylic acid undergoes decomposition at 248-250°C with decomposition occurring rather than a clean melting transition [4]. The thermal stability of ester derivatives is generally enhanced compared to the corresponding carboxylic acids, suggesting that diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate would likely maintain structural integrity at temperatures well above typical melting points.

Research on pyridine derivative thermal behavior indicates that aromatic nitrogen heterocycles demonstrate enhanced thermal stability compared to aliphatic compounds [5]. The pyridine ring system provides thermodynamic stability through resonance delocalization, while ester functionalities typically begin thermal decomposition at temperatures exceeding 200°C [6].

Solubility Characteristics in Organic Media

The solubility profile of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate in organic solvents is influenced by its structural features, which combine hydrophobic aromatic character with polar ester and nitrile functionalities.

General Solubility Properties

Available literature confirms that diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate exhibits solubility in organic solvents . This behavior is consistent with its molecular structure, which contains multiple ester groups that enhance compatibility with organic media. The compound's calculated LogP value of 2.429 [1] indicates moderate lipophilicity, suggesting favorable partitioning into organic phases over aqueous media.

Solvent-Specific Interactions

The presence of four hydrogen bond acceptor sites [1] derived from the ester carbonyls and nitrile nitrogen suggests that the compound would demonstrate enhanced solubility in protic organic solvents capable of hydrogen bonding. Related pyridine dicarboxylate compounds show optimal solubility in alcoholic solvents, with methanol providing the highest dissolution capacity for pyridine-2,6-dicarboxylic acid [4].

The cyclopropyl substituent contributes to the compound's three-dimensional structure through its sp³ carbon content (Fsp³ = 0.467) [1], which may influence solubility patterns by affecting molecular packing in solution. The rigid cyclopropyl ring introduces conformational constraints that could impact solvation energy and, consequently, solubility behavior in different organic media.

Comparative studies with structurally similar compounds indicate that diethyl pyridine dicarboxylates generally demonstrate good solubility in chlorinated solvents, ethers, and ester solvents, while showing reduced compatibility with purely hydrocarbon solvents due to the polar nature of the ester and pyridine functionalities.

pH-Dependent Stability in Aqueous Systems

The stability of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate in aqueous environments is fundamentally governed by the pH-sensitive nature of both the pyridine nitrogen and the ester functionalities.

Protonation Behavior

Pyridine derivatives exhibit characteristic pH-dependent behavior due to the basicity of the aromatic nitrogen atom. The pyridine nitrogen in similar compounds typically demonstrates pKa values in the range of 4-6 [8] [9]. For the target compound, the electron-withdrawing effects of both the cyano group and the ester substituents would be expected to reduce the basicity of the pyridine nitrogen, likely shifting the pKa to lower values compared to unsubstituted pyridine.

Research on related pyridine derivatives demonstrates that protonation significantly alters molecular properties. Studies using nitrogen-15 NMR spectroscopy show that pyridine compounds exhibit substantial chemical shift changes upon protonation, with upfield shifts of 88-94 ppm observed between the free base and fully protonated forms [8]. This pH sensitivity makes pyridine derivatives valuable as pH sensors with high accuracy over specific pH ranges.

Hydrolytic Stability

The ester functionalities in diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate are susceptible to pH-dependent hydrolysis. Under acidic conditions, esters undergo acid-catalyzed hydrolysis, while basic conditions promote base-catalyzed saponification. The rate of hydrolysis is influenced by steric and electronic factors associated with the substituents.

The electron-withdrawing nature of the cyano group would be expected to enhance the electrophilic character of the adjacent carbonyl carbons, potentially accelerating hydrolysis under basic conditions. However, the steric bulk of the cyclopropyl group may provide some protection against nucleophilic attack, offering a degree of hydrolytic stability.

Molecular recognition studies of pyridine derivatives in aqueous systems demonstrate that pH significantly affects binding interactions and molecular stability [10]. At pH 2.0, pyridine compounds show enhanced binding stability due to protonation effects, while at pH 7.2, different interaction patterns emerge due to changes in the protonation state.

Spectroscopic Fingerprints: Infrared and Nuclear Magnetic Resonance Correlations

The spectroscopic characteristics of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate provide diagnostic information for structural identification and purity assessment. While direct spectroscopic data for this specific compound are limited, analysis of related pyridine dicarboxylate systems offers valuable correlations.

Infrared Spectroscopic Features

Infrared spectroscopy of pyridine dicarboxylate esters reveals characteristic absorption bands that serve as structural fingerprints. Related compounds such as diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate demonstrate distinct carbonyl stretching frequencies associated with the ester functionalities [11]. The presence of conjugated ester groups typically results in carbonyl absorptions in the range of 1680-1750 cm⁻¹.

The cyano group in diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate would be expected to produce a characteristic sharp absorption band around 2200-2300 cm⁻¹, which serves as a diagnostic feature for confirming the presence of the nitrile functionality. The intensity and exact position of this band are influenced by the electronic environment created by the adjacent pyridine ring and ester substituents.

Cyclopropyl groups exhibit characteristic C-H stretching vibrations that appear at slightly higher frequencies than typical alkyl C-H stretches due to the increased s-character of the cyclopropyl C-H bonds. These absorptions typically occur around 3000-3100 cm⁻¹ and provide confirmation of the cyclopropyl substituent.

Nuclear Magnetic Resonance Characteristics

Proton NMR spectroscopy of related pyridine dicarboxylate compounds reveals distinctive chemical shift patterns that reflect the electronic environment of the pyridine ring system [12] [13]. The aromatic protons on the pyridine ring typically resonate in the range of 7-9 ppm, with exact chemical shifts dependent on the substitution pattern and electronic effects of the substituents.

For diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate, the remaining pyridine proton would be expected to appear as a singlet in the aromatic region, with the chemical shift influenced by the deshielding effects of the adjacent electron-withdrawing substituents. The cyclopropyl protons would produce characteristic multipicity patterns, with the cyclopropyl CH proton appearing around 2-3 ppm and the CH₂ protons appearing at higher field around 0.5-1.5 ppm.

The ethyl ester groups would contribute typical patterns with triplet signals for the methyl groups around 1.2-1.4 ppm and quartet patterns for the methylene protons around 4.2-4.4 ppm. These chemical shifts are consistent with those observed in related diethyl pyridine dicarboxylate compounds [14] [3].

Carbon-13 NMR spectroscopy would provide additional structural confirmation through characteristic chemical shifts for the carbonyl carbons (typically around 160-170 ppm for aromatic esters), the nitrile carbon (around 115-120 ppm), and the distinctive cyclopropyl carbon signals. The pyridine ring carbons would appear in the aromatic region (120-160 ppm) with chemical shifts reflecting the substitution pattern and electronic effects.

Advanced Spectroscopic Techniques

Mass spectrometry analysis would provide molecular ion confirmation at m/z 288.30, corresponding to the molecular weight of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate [1] [15]. Fragmentation patterns would likely include loss of ethoxycarbonyl groups (M-73), characteristic of diethyl ester compounds, and potential McLafferty rearrangement products associated with the ester functionalities.

The high purity level (95+%) [1] reported for commercial samples suggests that spectroscopic analysis would reveal minimal impurity signals, enabling clear identification of the characteristic spectroscopic features of the target compound. The combination of infrared, NMR, and mass spectrometric data provides a comprehensive spectroscopic fingerprint for reliable compound identification and structural confirmation.